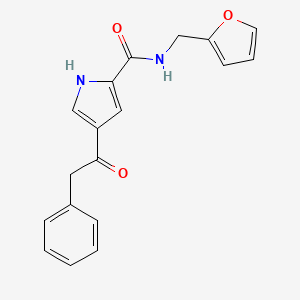
N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide, also known as FP-2, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FP-2 has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(furan-2-yl)methyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide (also known as Oprea1_553806 or N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide), focusing on six unique applications:
Antibacterial Activity
N-[(furan-2-yl)methyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide has shown promising antibacterial properties. The furan moiety in the compound is known for its ability to disrupt bacterial cell walls and inhibit bacterial growth. This compound has been tested against various gram-positive and gram-negative bacteria, demonstrating significant antibacterial activity . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Properties
Research has indicated that this compound exhibits potent anticancer activity. The pyrrole and furan structures are known to interact with cellular targets involved in cancer progression. Studies have shown that N-[(furan-2-yl)methyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancers . Its mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for cancer therapy.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.
Antiparasitic Applications
The compound has also been investigated for its antiparasitic activity. It has shown effectiveness against parasites such as Plasmodium (the causative agent of malaria) and Trypanosoma (responsible for diseases like Chagas disease and sleeping sickness). This makes it a valuable candidate for developing new antiparasitic drugs.
These diverse applications highlight the potential of N-[(furan-2-yl)methyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide in various fields of scientific research and drug development. If you have any specific questions or need further details on any of these applications, feel free to ask!
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Design, Synthesis and Biological Activities of N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide Derivatives as Epidemal Growth Factor Receptor Inhibitors and Anticancer Agents Anti-inflammatory Effects of Furan Derivatives : Antioxidant Activity of Furan Compounds : Antiviral Potential of Furan Derivatives : Neuroprotective Effects of Pyrrole and Furan Compounds : Antifungal Activity of Furan Derivatives : Antiparasitic Applications of Furan and Pyrrole Compounds
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(9-13-5-2-1-3-6-13)14-10-16(19-11-14)18(22)20-12-15-7-4-8-23-15/h1-8,10-11,19H,9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWBXEXULAOWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2713400.png)
![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2713401.png)


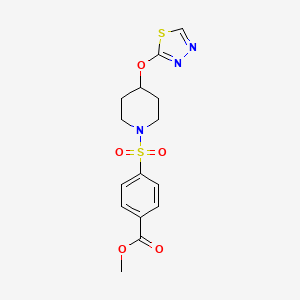
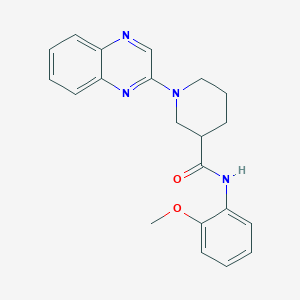
![(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2713409.png)


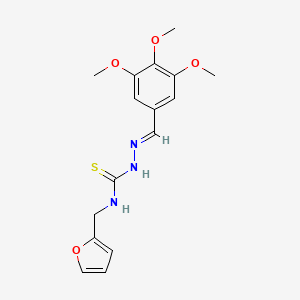
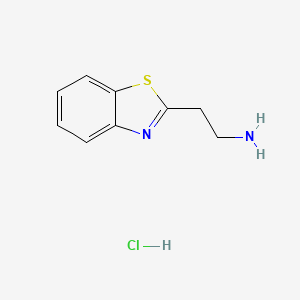

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid](/img/structure/B2713420.png)
![5-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2713422.png)